Enhanced Acidity from 4,6-Diphenyl Substitution
The predicted pKa of 4,6-diphenylpyrimidine-2-carboxylic acid is 2.96±0.10, compared to 3.08±0.10 for the unsubstituted pyrimidine-2-carboxylic acid . The 0.12 log unit increase in acidity (~32% higher Ka) is attributable to the electron-withdrawing inductive and resonance effects of the two phenyl rings at positions 4 and 6, which stabilize the carboxylate anion. This acid-strength differential directly impacts the pH-dependent speciation of the molecule in aqueous and mixed-solvent systems, influencing extraction efficiency, salt stoichiometry, and coupling reaction kinetics.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.96±0.10 (Predicted, ACD/Labs) |
| Comparator Or Baseline | Pyrimidine-2-carboxylic acid (CAS 31519-62-7): pKa = 3.08±0.10 (Predicted, ACD/Labs) |
| Quantified Difference | ΔpKa = -0.12 (target is more acidic); Ka ratio = 1.32 |
| Conditions | Predicted aqueous pKa at 25 °C using ACD/Labs V11.02 |
Why This Matters
The higher acidity enables more complete deprotonation at intermediate pH, improving aqueous solubility of the carboxylate salt and facilitating pH-controlled extraction during workup.
